molecular formula C20H19N5O3S B2665627 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide CAS No. 921060-39-1

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2665627
CAS No.: 921060-39-1
M. Wt: 409.46
InChI Key: MWVFTJDJXMTBHT-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a sulfonamide-tetrazole hybrid compound featuring a naphthalene-2-sulfonamide backbone linked to a 4-ethoxyphenyl-substituted tetrazole moiety. The naphthalene sulfonamide group is structurally analogous to dansyl derivatives, which are known for their fluorescent properties and applications in enzyme inhibition studies .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-2-28-18-10-8-17(9-11-18)25-20(22-23-24-25)14-21-29(26,27)19-12-7-15-5-3-4-6-16(15)13-19/h3-13,21H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVFTJDJXMTBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Naphthalene Sulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide. The mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Case Study: Antimicrobial Activity

A study published in Chemistry & Biology Interface demonstrated that various sulfonamide derivatives exhibited significant antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using a micro-dilution method, indicating that certain derivatives had promising antibacterial effects .

Anticancer Applications

The anticancer potential of this compound is also noteworthy. Research indicates that compounds with tetrazole and sulfonamide moieties can induce apoptosis in cancer cells, making them valuable in cancer therapy.

Case Study: Anticancer Activity

In a study focused on new sulfonamide derivatives, it was found that compounds containing the tetrazole group demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms proposed include the inhibition of specific enzymes involved in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Phenyl Groups

A close analog, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide (), replaces the ethoxy group with a methoxy substituent. The ethoxy group’s increased steric bulk and lipophilicity may enhance binding to hydrophobic protein pockets compared to methoxy. For example, in angiotensin II receptor antagonists like losartan and valsartan (), ethoxy or propyl groups improve receptor affinity and metabolic stability. This suggests that the ethoxyphenyl variant may exhibit superior bioavailability or target engagement in vivo compared to its methoxy counterpart .

Pharmacological Activity: Tetrazole-Sulfonamide Hybrids

Tetrazole-sulfonamide hybrids are prevalent in medicinal chemistry. For instance:

  • Candesartan (): A biphenyl-tetrazole angiotensin II antagonist with a benzimidazole-carboxylic acid group.
  • N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Exhibits anticancer activity, highlighting the role of sulfonamides in modulating cell proliferation. The naphthalene ring in the target compound may enhance π-π stacking with hydrophobic enzyme pockets, a critical factor in kinase inhibition .

Fluorescent Properties and Structural Analysis

Dansyl derivatives like 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione () share the naphthalene sulfonamide motif and exhibit strong fluorescence. The target compound’s naphthalene group may similarly serve as a fluorophore, enabling applications in cellular imaging or protein-binding assays. Crystallographic studies using SHELX software () could resolve its 3D conformation, particularly the dihedral angle between the naphthalene and tetrazole rings, which influences binding kinetics .

Comparative Data Table

Property/Feature Target Compound N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide Candesartan Dansyl Derivatives
Core Structure Tetrazole + naphthalene sulfonamide Tetrazole + naphthalene sulfonamide Tetrazole + benzimidazole Naphthalene sulfonamide + thione
Key Substituent 4-Ethoxyphenyl 4-Methoxyphenyl 2-Ethoxybenzimidazole Dimethylaminonaphthyl
Bioisosteric Role Carboxylic acid replacement Carboxylic acid replacement Carboxylic acid replacement Fluorescent probe
Potential Applications Enzyme inhibition, receptor antagonism Enzyme inhibition Hypertension therapy Imaging, protein binding studies
Synthetic Complexity Moderate (2-step coupling) Moderate High (multi-step synthesis) Low to moderate

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of sulfonamide derivatives, including this compound, typically involves the reaction of naphthalene-2-sulfonyl chloride with amines or other nucleophiles. Recent advances in synthetic methodologies have emphasized eco-friendly approaches that minimize environmental impact while maximizing yield and selectivity .

Antitumor Activity

Sulfonamide derivatives have shown significant antitumor activity. The compound in focus has been evaluated against various cancer cell lines. For instance, studies indicate that derivatives with similar structures exhibit cytotoxic effects, with IC50 values often below 10 μM against several human cancer cell lines, including breast and glioblastoma cells .

Compound Cell Line IC50 (µM) Reference
10fHuman astrocytoma8.22
DoxorubicinHuman astrocytoma1.1

The mechanism of action is thought to involve the inhibition of protein kinases and other growth signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. This compound may exhibit similar activity by inhibiting bacterial growth through mechanisms such as the inhibition of carbonic anhydrase enzymes in pathogens like Vibrio cholerae .

Case Studies

Recent studies have documented the biological evaluation of sulfonamide-based compounds, including this specific derivative. In one study, a series of sulfonamides were synthesized and tested for their ability to inhibit carbonic anhydrase, revealing promising results that suggest potential applications in treating bacterial infections .

In another investigation focusing on structural modifications of sulfonamides, it was found that slight changes in the chemical structure could significantly enhance biological activity against specific targets, including cancer cells and bacteria .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) characteristics of new compounds. This compound has shown favorable properties, including the ability to cross the blood-brain barrier (Pe = 5.0 ± 1.5 × 10^-6 cm/s), which is essential for central nervous system-targeted therapies .

Q & A

Q. Key characterization data :

  • IR spectroscopy : Look for peaks at ~1670 cm⁻¹ (C=O stretch in sulfonamide), ~1250 cm⁻¹ (C-O from ethoxyphenyl), and ~3300 cm⁻¹ (N-H stretch) .
  • NMR :
    • ¹H NMR : Ethoxyphenyl protons appear as a quartet (δ ~1.4 ppm for CH₃) and triplet (δ ~4.0 ppm for OCH₂). The naphthalene protons show multiplet signals at δ 7.2–8.5 ppm .
    • ¹³C NMR : Sulfonamide carbonyl at δ ~165 ppm, tetrazole carbons at δ ~150 ppm, and ethoxy carbons at δ ~63–15 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error .

Basic: What purification methods are effective for intermediates?

  • Column chromatography : Use dichloromethane/ethyl acetate (1:8) gradients to separate polar byproducts .
  • Recrystallization : Ethanol or methanol is ideal for sulfonamide derivatives due to moderate solubility at elevated temperatures .

Advanced: How can X-ray crystallography resolve structural ambiguities?

  • Crystallization : Grow single crystals via slow evaporation of dichloromethane/ethanol solutions .
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters:
    • Apply restraints for N–H bonds (0.88 Å) and isotropic displacement parameters .
    • Analyze dihedral angles (e.g., naphthalene vs. tetrazole rings) to confirm spatial orientation .
  • Validation : Check for weak C–H···π or N–H···π interactions stabilizing the crystal lattice .

Advanced: What pharmacological targets are suggested for this compound?

  • Angiotensin II receptor antagonism : The tetrazole moiety mimics carboxylate-binding groups in drugs like valsartan (see ).
  • Fluorescent probes : The naphthalene sulfonamide core may bind hydrophobic protein pockets, similar to dansyl derivatives .
  • Enzyme inhibition : Test against butyrylcholinesterase (BChE) via competitive binding assays, referencing sulfonamide-BChE co-crystal structures .

Advanced: How to design computational docking studies for target interaction analysis?

  • Ligand preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
  • Protein selection : Use PDB structures (e.g., 4XYZ for BChE) and define binding pockets near catalytic residues .
  • Docking software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=50). Validate poses using RMSD clustering (<2 Å) .

Advanced: How do substituents on the tetrazole ring affect bioactivity?

  • Electron-withdrawing groups (e.g., nitro on phenyl): Enhance receptor affinity via polar interactions (see ).

  • Steric effects : Bulky groups (e.g., tert-butyl) reduce solubility but improve metabolic stability .

  • SAR table :

    SubstituentActivity (IC₅₀)Solubility (mg/mL)
    4-Ethoxy12 nM0.5
    4-Nitro8 nM0.2
    tert-Butyl15 nM0.1

Advanced: How to address solubility challenges in formulation?

  • Co-solvents : Use DMSO or PEG-400 for in vitro assays (up to 10% v/v) .
  • Salt formation : React with sodium bicarbonate to form a sulfonate salt, improving aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide) for sustained release .

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